5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
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Overview
Description
5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly in the development of antituberculosis agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,6-dimethylpyridine with formamide in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential drug candidate for treating tuberculosis and other infectious diseases.
Industry: Utilized in the development of materials with specific properties, such as fluorescence
Mechanism of Action
The mechanism of action of 5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in the context of its antituberculosis activity, the compound may inhibit key enzymes involved in the bacterial cell wall synthesis or interfere with the bacterial DNA replication process. The exact molecular pathways and targets can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide
- 6,8-Dibromo-N-(2,4-Difluorophenyl)-2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide .
Uniqueness
5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of methyl groups at positions 5 and 7 can affect the compound’s electronic properties and steric interactions, making it distinct from other imidazo[1,2-a]pyridine derivatives .
Biological Activity
5,7-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (DMIPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and antituberculosis properties. This article provides a comprehensive overview of the biological activity of DMIPCA, including its mechanisms of action, biochemical pathways, and relevant case studies.
Chemical Structure and Properties
DMIPCA is characterized by a fused imidazo-pyridine structure, which contributes to its biological activity. The chemical formula for DMIPCA is C11H10N2O2, and its molecular weight is 218.21 g/mol. The compound exhibits properties that make it suitable for further derivatization to enhance its pharmacological effects.
Target Pathogens
DMIPCA has demonstrated notable activity against Mycobacterium tuberculosis (Mtb), particularly multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The compound's efficacy against these pathogens positions it as a potential candidate for tuberculosis treatment.
Mode of Action
The primary mode of action of DMIPCA involves interference with bacterial replication. In vitro studies have shown that DMIPCA can reduce bacterial growth by up to 90% , indicating potent antimicrobial activity against both replicating and non-replicating forms of Mtb .
Biochemical Pathways
DMIPCA influences several biochemical pathways within bacterial cells:
- Inhibition of Cell Wall Synthesis : DMIPCA has been shown to inhibit enzymes responsible for bacterial cell wall synthesis, which is critical for bacterial survival and replication.
- Modulation of Cellular Metabolism : The compound affects cellular signaling pathways and gene expression, leading to alterations in cell proliferation and apoptosis .
Pharmacokinetics
The pharmacokinetic profile of DMIPCA indicates favorable absorption and distribution characteristics. Studies suggest that the compound has a promising bioavailability profile, which is crucial for its effectiveness as a therapeutic agent .
Case Studies and Research Findings
Several studies have evaluated the biological activity of DMIPCA and its derivatives:
- Antituberculosis Activity : A study found that synthesized derivatives of DMIPCA exhibited varying degrees of antimycobacterial activity, with some compounds showing minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against Mtb strains .
- Structure-Activity Relationships (SAR) : Research has focused on understanding how modifications to the DMIPCA structure affect its biological activity. For instance, substituents at specific positions on the imidazo-pyridine ring significantly influence potency against Mtb .
- Combination Therapies : Investigations into combination therapies involving DMIPCA derivatives have shown enhanced effectiveness against resistant strains when paired with other antimycobacterial agents .
Data Tables
To provide clarity on the biological activity and efficacy of DMIPCA, the following tables summarize key findings from various studies:
Study | Compound | MIC (µg/mL) | Target Pathogen | Notes |
---|---|---|---|---|
Study 1 | DMIPCA | 12.5 | Mtb (H37 RV strain) | Moderate to good activity |
Study 2 | Derivative A | 0.04 | Mtb | High potency |
Study 3 | Derivative B | 2.03 | Mtb | Effective in both media types |
Properties
Molecular Formula |
C10H10N2O2 |
---|---|
Molecular Weight |
190.20 g/mol |
IUPAC Name |
5,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-7(2)12-8(10(13)14)5-11-9(12)4-6/h3-5H,1-2H3,(H,13,14) |
InChI Key |
REIYWDNZBKCOPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC=C(N2C(=C1)C)C(=O)O |
Origin of Product |
United States |
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